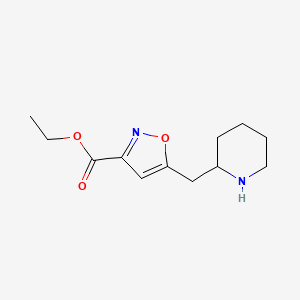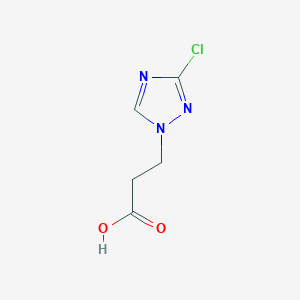
3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid includes a 1,2,4-triazole ring with a chlorine atom attached to it . The molecular weight of the compound is 103.510 .科学的研究の応用
Antimicrobial Activity
The compound “3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid” has been studied for its potential as an antimicrobial agent. Synthesized derivatives of this compound have shown inhibitory activity against various microbial strains. For instance, certain triazole and pyrazole compounds containing thiazole analogues have demonstrated significant growth inhibitory activity at minimal inhibitory concentration (MIC) values . These findings suggest that derivatives of the compound could be developed into potent antimicrobial agents.
Antioxidant Properties
Research has also explored the antioxidant capabilities of triazole derivatives. These compounds have been evaluated using the DPPH free radical-scavenging assay , revealing remarkable activity compared to standard antioxidants . This indicates that “3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid” and its derivatives could serve as a basis for developing new antioxidant drugs.
Anticancer Potential
The structure of “3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid” allows for the synthesis of compounds with potential anticancer activity. Studies have shown that certain triazole-containing scaffolds can induce apoptosis in cancer cells, such as the BT-474 cell line . This suggests that the compound could be a precursor for synthesizing new anticancer agents.
Drug Discovery
The triazole ring present in “3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid” is a common pharmacophore in drug discovery. It can form hydrogen-bonding and dipole interactions with biological receptors, making it a valuable scaffold for developing new pharmaceuticals . This compound could be used to synthesize a wide range of biologically active molecules.
Antiviral Research
Lastly, the compound has been implicated in antiviral research, particularly in the context of COVID-19. Molecular docking studies have suggested that triazole derivatives could inhibit the SARS-CoV-2 virus, indicating a potential role in discovering new antiviral drugs .
将来の方向性
The future directions for research on 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid could include further investigations on this scaffold to harness its optimum antibacterial potential . Additionally, the discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
特性
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c6-5-7-3-9(8-5)2-1-4(10)11/h3H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTWLJPHCFFRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2925125.png)
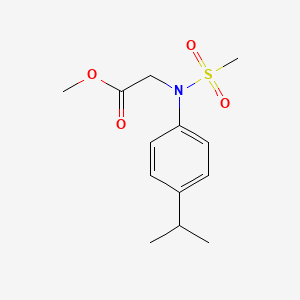


![4-[[2-(3,4-Dihydro-1H-isochromen-6-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2925131.png)
![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2925134.png)
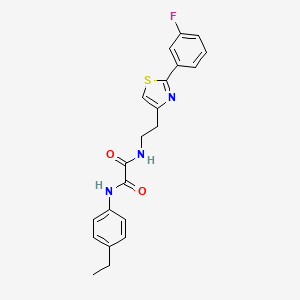
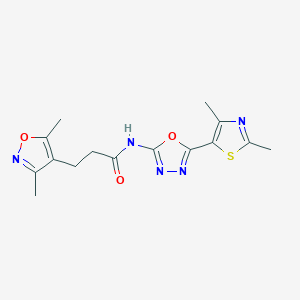
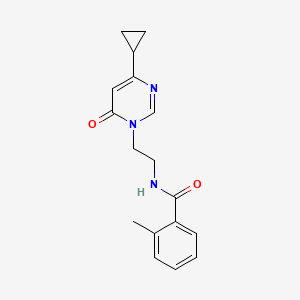
![N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2925142.png)

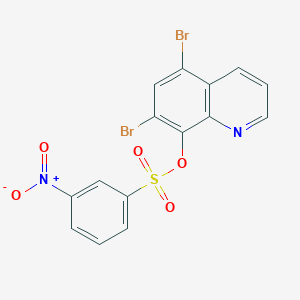
![3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine](/img/structure/B2925146.png)
